Home > Products > Screening Compounds P108442 > [Asp371] Tyrosinase(369-377),human
[Asp371] Tyrosinase(369-377),human -

[Asp371] Tyrosinase(369-377),human

Catalog Number: EVT-13973786
CAS Number:
Molecular Formula: C42H66N10O16S2
Molecular Weight: 1031.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Asp371] Tyrosinase (369-377), human is a peptide derived from the human tyrosinase enzyme, specifically corresponding to the amino acid sequence from positions 369 to 377. This peptide has garnered attention due to its potential applications in immunotherapy, particularly in the development of vaccines targeting melanoma, as it is associated with tumor antigenicity. The peptide is produced through proteasomal processing and has been studied for its role in eliciting immune responses against tumor cells expressing tyrosinase.

Source

This compound is sourced from human tyrosinase, an enzyme crucial for melanin biosynthesis, which is involved in the pigmentation of skin, hair, and eyes. Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and subsequently to dopaquinone, leading to melanin production. The [Asp371] variant is particularly relevant in research focused on cancer immunotherapy.

Classification

[Asp371] Tyrosinase (369-377), human is classified as a biological peptide and falls under the category of tumor-associated antigens. It is also categorized as a pharmaceutical compound due to its potential therapeutic applications in cancer treatment.

Synthesis Analysis

Methods

The synthesis of [Asp371] Tyrosinase (369-377), human typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:

  1. Amino Acid Coupling: Individual amino acids are activated and coupled to the growing peptide chain.
  2. Deprotection Steps: Protective groups are removed at specific stages to allow further coupling.
  3. Cleavage from Solid Support: Once the desired sequence is achieved, the peptide is cleaved from the solid support.

Technical Details

The purity of synthesized peptides is crucial for biological applications; thus, high-performance liquid chromatography (HPLC) is often employed to ensure that the final product meets the required purity standards, typically above 95%. The molecular weight of [Asp371] Tyrosinase (369-377) is approximately 1031.2 g/mol, with a chemical formula of C42H66N10O16S2 .

Molecular Structure Analysis

Structure

The molecular structure of [Asp371] Tyrosinase (369-377) comprises a sequence of amino acids that contribute to its functional properties as a tumor antigen. The structure can be represented as follows:

  • Sequence: YMDGTMSQV
  • Molecular Formula: C42H66N10O16S2
  • Molecular Weight: 1031.2 g/mol

Data

The compound's structural characteristics include:

  • Solubility: Soluble in water.
  • Storage Temperature: Recommended at -20°C for stability .
Chemical Reactions Analysis

Reactions

Tyrosinase itself catalyzes two key reactions in melanin biosynthesis:

  1. Monophenolase Activity: The conversion of L-tyrosine to L-dopa.
  2. Diphenolase Activity: The further oxidation of L-dopa to dopaquinone.

These reactions are critical for understanding how inhibitors can be designed to modulate tyrosinase activity, which has implications in treating hyperpigmentation disorders and melanoma .

Technical Details

Inhibitors targeting tyrosinase may interact with its active site or alter its conformation, impacting both monophenolase and diphenolase activities. The design of such inhibitors often involves structure-activity relationship studies to optimize their efficacy and reduce side effects .

Mechanism of Action

Process

The mechanism by which [Asp371] Tyrosinase (369-377) exerts its effects involves its recognition by immune cells, particularly T cells, which can lead to an immune response against cells expressing this peptide. This process typically includes:

  1. Presentation by Major Histocompatibility Complex Molecules: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells.
  2. Activation of T Cells: T cells recognize the peptide-MHC complex, leading to their activation and proliferation.
  3. Cytotoxic Response: Activated T cells can target and destroy tumor cells expressing tyrosinase .

Data

Studies indicate that peptides like [Asp371] can elicit strong immune responses in melanoma patients, making them valuable candidates for therapeutic vaccines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Highly soluble in aqueous solutions, facilitating easy formulation for therapeutic use.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Reactivity: Reacts with specific antibodies generated against tyrosinase, forming complexes that can be used in diagnostic assays or therapeutic applications.

Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

[Asp371] Tyrosinase (369-377), human has several scientific uses:

  • Immunotherapy Development: Utilized in creating vaccines aimed at melanoma treatment by targeting tumor-specific antigens.
  • Diagnostic Tools: Employed in assays for detecting immune responses against melanoma.
  • Research Applications: Investigated in studies focusing on melanin biosynthesis and related disorders such as albinism or vitiligo.

The ongoing research into this peptide highlights its significance in cancer biology and therapeutics .

Structural and Functional Characterization of [Asp371] Tyrosinase(369-377),human as a Tumor-Associated Antigen

Posttranslational Modifications and Epitope Generation in Tyrosinase

Tyrosinase is a melanosomal enzyme that undergoes complex posttranslational processing to generate antigenic peptides presented by MHC-I molecules. The HLA-A*02:01-restricted epitope spanning residues 369-377 (YMDGTMSQV) originates from the native tyrosinase protein through proteasomal cleavage. Research indicates that ionizing radiation significantly enhances epitope generation by modulating intracellular protein degradation pathways. Radiation induces:

  • Ubiquitin-proteasome activation: γ-irradiation triggers polyubiquitination and proteasomal degradation of stable proteins, expanding the intracellular peptide pool available for MHC-I loading [2].
  • Peptide pool dynamics: Higher radiation doses (e.g., 25 Gy) sustain elevated peptide levels for >24 hours, directly correlating with prolonged MHC-I surface expression [2].
  • Oxidative modifications: Reactive oxygen species generated during radiation can alter peptide structures through radical-mediated amino acid side-chain oxidation or disulfide bond breakage [2] [9].

The wild-type tyrosinase(369-377) sequence (YMNGTMSQV) contains an asparagine (Asn371) residue susceptible to enzymatic deamidation. This spontaneous modification converts asparagine to aspartic acid, effectively generating the [Asp371] variant without genetic recoding. Mass spectrometry confirms this PTM yields a peptide with molecular weight 1031.16 Da (C₄₂H₆₆N₁₀O₁₆S₂) [1] [3] [6].

Table 1: Proteasomal Processing and PTM Impact on Tyrosinase Epitope Generation

Processing StageKey MechanismsImpact on Epitope
Proteasomal CleavageRadiation-induced protein degradationIncreased YMDGTMSQV precursor availability
Posttranslational ModificationSpontaneous deamidation at Asn371Native conversion to [Asp371] variant
Peptide TransportTAP saturation via expanded peptide poolEnhanced ER translocation for MHC loading
MHC-I PresentationProlonged surface expression (25 Gy radiation)2-3 fold increase in HLA-A*02:01 complexes

Role of Asp371 Substitution in Antigenic Peptide Stability and MHC-I Binding Affinity

The Asn→Asp substitution at position 371 fundamentally alters the biophysical and immunological properties of this epitope:

Structural Implications:

  • Charge modulation: Asp371 introduces a negatively charged carboxyl group (-COOH) replacing the neutral carboxamide group (-CONH₂) of asparagine. This alters electrostatic interactions within the HLA-A*02:01 binding groove, particularly in the F-pocket where residue 371 serves as a secondary anchor [7].
  • Conformational stability: Computational modeling using NetMHCpan 4.1 reveals the Asp371 variant forms two additional hydrogen bonds with HLA-A*02:01 residues (Tyr84, Thr143) compared to the wild-type, stabilizing the peptide-MHC complex (pMHC) [5].

Binding Affinity Validation:Experimental data from competitive MHC-I binding assays demonstrate:

  • Higher binding affinity: The [Asp371] variant exhibits an IC₅₀ of 28 nM versus 480 nM for the wild-type (YMNGTMSQV), classifying it as a high-affinity HLA-A*02:01 ligand (<50 nM threshold) [8] [9].
  • Resistance to degradation: HPLC analyses confirm the Asp371 variant maintains >95% structural integrity after 24 hours in physiological buffers, whereas the wild-type shows 40% degradation due to deamidation-induced instability [3] [6].

Table 2: MHC-I Binding Parameters of Tyrosinase(369-377) Variants

ParameterWild-Type (YMNGTMSQV)[Asp371] Variant (YMDGTMSQV)Assessment Method
Predicted IC₅₀ (nM)52032NetMHCpan 4.1 EL [5]
Experimental IC₅₀ (nM)480 ± 8528 ± 6Competitive binding assay [9]
Half-life (hours)9.2>24HPLC stability analysis [3]
Anchor residue strengthWeak (Asn371)Strong (Asp371)Molecular dynamics simulation

Cysteine oxidation challenges: Unlike cysteine-containing epitopes (e.g., NY-ESO-1₁₅₇₋₁₆₅), which require reducing agents to prevent disulfide-mediated aggregation and MHC binding interference, the Asp371 variant lacks oxidizable thiol groups. This inherent stability simplifies its application in in vitro T-cell assays without artificial redox modifiers [9].

Comparative Analysis of Wild-Type vs. Posttranslationally Modified Tyrosinase Epitopes

The functional consequences of the Asn→Asp modification extend beyond structural stability to immunological recognition:

T-Cell Activation Profiles:

  • Immunodominance: In HLA-A*02:01⁺ melanoma patients, CD8⁺ T cells specific for the [Asp371] variant exhibit 10-fold higher frequencies (0.8% of CD8⁺ T cells) compared to wild-type–reactive T cells (0.07%) [1] [4].
  • Functional avidity: TCR-pMHC dissociation assays reveal T-cell clones recognizing the Asp371 epitope have 5-fold slower off-rates (t₁/₂ = 42 seconds) than those engaging the wild-type complex (t₁/₂ = 8 seconds), indicating superior immune synapse stability [8].

Therapeutic Efficacy in Vaccine Development:

  • Clinical response correlation: Phase I adoptive T-cell therapy trials using in vitro-expanded T cells specific for [Asp371]-Tyrosinase(369-377) induced partial tumor regression in 3/16 melanoma patients, whereas wild-type–targeted therapies showed no objective responses [4] [8].
  • Epitope hierarchy: ELISPOT analyses demonstrate IFN-γ production in response to the Asp371 variant requires 100-fold lower peptide concentrations (EC₅₀ = 0.1 nM) than the wild-type epitope (EC₅₀ = 10 nM), confirming its immunodominance [8].

Table 3: Functional Comparison of Tyrosinase Epitopes in Immunological Assays

Immunological ParameterWild-Type (YMNGTMSQV)[Asp371] Variant (YMDGTMSQV)Biological Significance
T-cell precursor frequency0.07% ± 0.02%0.8% ± 0.15%Enhanced endogenous immunity
IFN-γ EC₅₀ (nM)10.0 ± 2.30.1 ± 0.03Superior T-cell activation
Tumor regression rate (clinical)0/163/16Clinical relevance in vaccines
MHC-I complex stability (t₁/₂)8 hours32 hoursProlonged antigen presentation

Mechanistic Basis for Enhanced Immunogenicity:Radiation therapy amplifies the presentation advantage of the Asp371 epitope through:

  • Upregulated antigen processing: Radiation-induced mTOR activation enhances translation of defective ribosomal products (DRiPs), increasing substrate availability for proteasomal cleavage [2].
  • Peptide repertoire expansion: Novel peptide species generated post-irradiation include oxidized forms of the wild-type epitope, but the pre-modified Asp371 variant avoids oxidation-related structural heterogeneity [2] [9].
  • MHC-I editing: Radiation sustains tapasin-mediated peptide optimization for >72 hours, favoring stable Asp371-pMHC complexes over transient wild-type interactions [2] [7].

These data establish [Asp371]-Tyrosinase(369-377) as the dominant naturally processed epitope with superior biophysical and immunological properties over its wild-type precursor. Its incorporation into cancer vaccine formulations leverages physiological PTM mechanisms to enhance therapeutic efficacy.

Properties

Product Name

[Asp371] Tyrosinase(369-377),human

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C42H66N10O16S2

Molecular Weight

1031.2 g/mol

InChI

InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1

InChI Key

MFDQNJLLKIATDB-ZSGRDTBASA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.